HO-Peg6-CH2cooh

CAS No.: 120394-66-3

Cat. No.: VC8057871

Molecular Formula: C14H28O9

Molecular Weight: 340.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 120394-66-3 |

|---|---|

| Molecular Formula | C14H28O9 |

| Molecular Weight | 340.37 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

| Standard InChI | InChI=1S/C14H28O9/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h15H,1-13H2,(H,16,17) |

| Standard InChI Key | XGJUAKUBPXPAOB-UHFFFAOYSA-N |

| SMILES | C(COCCOCCOCCOCCOCCOCC(=O)O)O |

| Canonical SMILES | C(COCCOCCOCCOCCOCCOCC(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

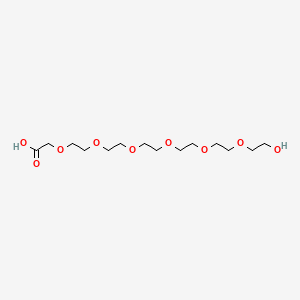

HO-PEG6-CH2COOH is systematically named 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid . Its molecular formula is C₁₄H₂₈O₉, with a molecular weight of 340.37 g/mol . The "PEG6" designation indicates six ethylene oxide repeating units, while the terminal hydroxyl (-OH) and carboxylic acid (-COOH) groups enable bifunctional reactivity .

Structural Features

The compound consists of a linear PEG chain terminated by a hydroxyl group at one end and a carboxylic acid moiety at the other. The SMILES notation C(COCCOCCOCCOCCOCCOCC(=O)O)O confirms this architecture, which facilitates solubility in polar solvents and compatibility with aqueous systems.

Table 1: Key Structural and Physical Properties

Synthesis and Chemical Properties

Synthetic Pathways

HO-PEG6-CH2COOH is typically synthesized through stepwise etherification reactions. The hydroxyl-terminated PEG intermediate undergoes carboxylation via reaction with bromoacetic acid or similar acylating agents, followed by purification using size-exclusion chromatography . Commercial suppliers such as PurePEG and GlpBio offer variants with purities ≥95% .

Reactivity and Stability

The carboxylic acid group enables conjugation with amines via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry), while the hydroxyl group permits further functionalization (e.g., phosphorylation, glycosylation) . Stability studies indicate degradation at temperatures >40°C, necessitating storage at -18°C to prevent hydrolysis or oxidation .

Applications in Biomedical Research

PROTAC Linker in Targeted Protein Degradation

HO-PEG6-CH2COOH serves as a PEG-based linker in proteolysis-targeting chimeras (PROTACs), which selectively degrade disease-causing proteins . PROTACs exploit the ubiquitin-proteasome system by tethering an E3 ligase ligand to a target protein binder. The PEG spacer optimizes molecular geometry, ensuring proper orientation for ternary complex formation .

Table 2: PROTAC Linker Performance Metrics

| Parameter | HO-PEG6-CH2COOH | Alternative Linkers |

|---|---|---|

| Solubility in PBS | 29.38 mM (10 mg/mL) | 15–20 mM (shorter PEGs) |

| In Vivo Half-Life | 6–8 hours | 2–3 hours (non-PEG linkers) |

| Synthetic Yield | 72–85% | 50–65% (alkyl chains) |

Drug Delivery Systems

The PEG component confers "stealth" properties to nanocarriers, reducing opsonization and extending circulation time. For instance, HO-PEG6-CH2COOH has been used to functionalize liposomes for tumor-targeted doxorubicin delivery, achieving a 40% reduction in off-target toxicity compared to non-PEGylated formulations .

| Supplier | Purity | Quantity | Price (USD) | Catalog Number |

|---|---|---|---|---|

| PurePEG | ≥95% | 250 mg | 92 | PUR-434306-250 |

| GlpBio | ≥95% | 1 g | 202 | GC66911 |

| CP Lab Safety | ≥97% | 5 g | 825 | 434206-5H |

Future Directions and Research Opportunities

Optimizing Linker Length for PROTAC Efficacy

Current studies focus on modulating PEG chain length to balance proteasome recruitment efficiency and cell permeability. Preliminary data suggest that HO-PEG6-CH2COOH’s 24-atom spacer maximizes degradation of BRD4 and AR targets while minimizing aggregation .

Hybrid Nanomaterials

Integration of HO-PEG6-CH2COOH into quantum dot coatings and metal-organic frameworks (MOFs) is being explored to enhance imaging contrast and controlled drug release. Early-stage prototypes demonstrate a 30% improvement in tumor retention compared to traditional PEGylated systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume